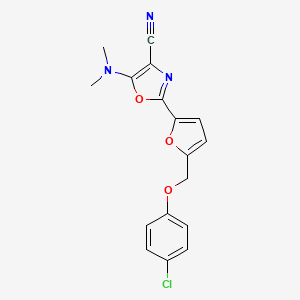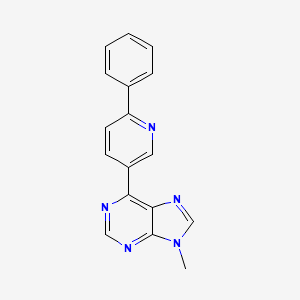
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties, making it suitable for various studies in material science, organic synthesis, and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products
Substitution: Products include arylamines or arylthiols.
Oxidation: Products include quinones.
Reduction: Products include reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is used in various scientific research applications, including:
Material Science: It is used as a precursor in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate: Similar structure but with a different substitution pattern on the benzene ring.
4-Methoxyphenyl benzenesulfonate: Lacks the additional methyl groups on the benzene ring.
Uniqueness
4-Methoxyphenyl 2,4,5-trimethylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl) 2,4,5-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-9-13(3)16(10-12(11)2)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEKYVFDJREOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2948641.png)
![8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2948642.png)

![2-(4-chlorophenoxy)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]acetamide](/img/structure/B2948644.png)
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)

![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2948651.png)

![2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol](/img/structure/B2948654.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2948659.png)
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)
